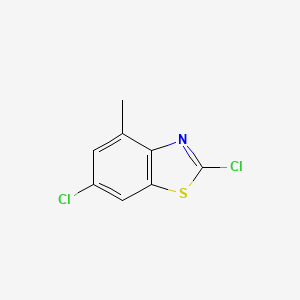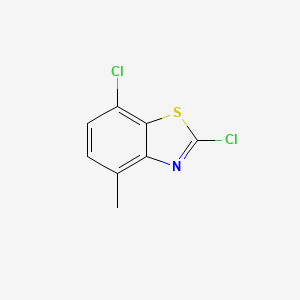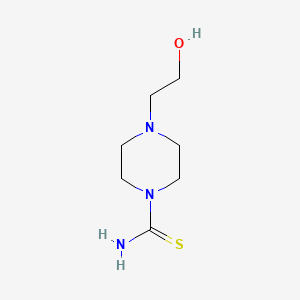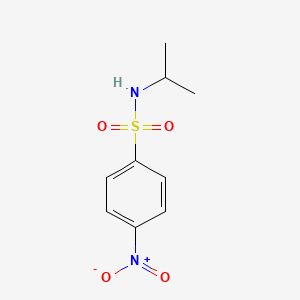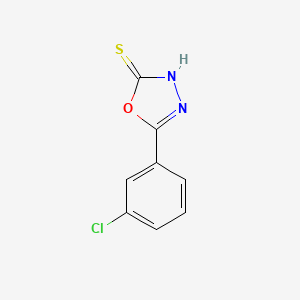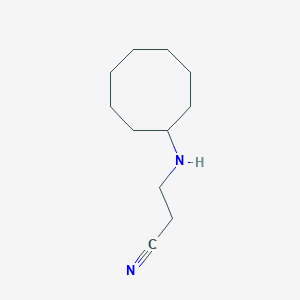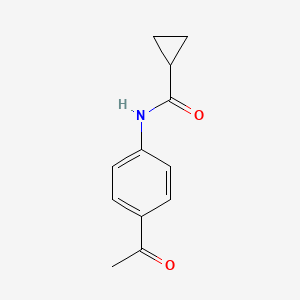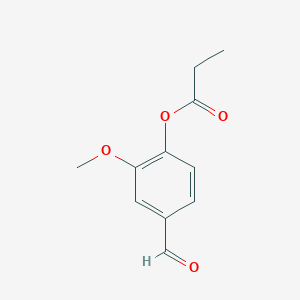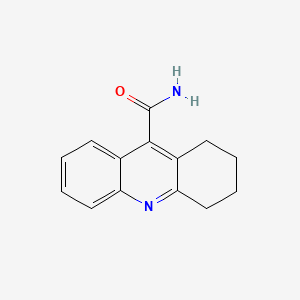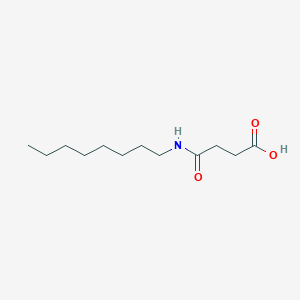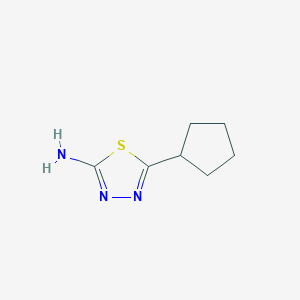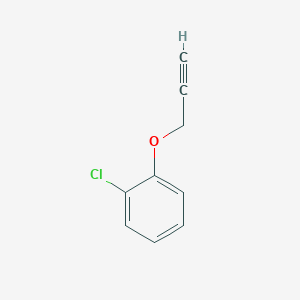
1-Chloro-2-(prop-2-yn-1-yloxy)benzene
Vue d'ensemble
Description
1-Chloro-2-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C9H7ClO It is a derivative of benzene, where a chlorine atom and a prop-2-yn-1-yloxy group are substituted at the first and second positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(prop-2-yn-1-yloxy)benzene can be synthesized through the reaction of 2-chlorophenol with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3). The reaction is typically carried out in a solvent like acetone, and the product is obtained in good yields. The general reaction scheme is as follows:
2-Chlorophenol+Propargyl BromideK2CO3, Acetonethis compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar reaction conditions as those used in laboratory settings, with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond in the prop-2-yn-1-yloxy group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) can be used to replace the chlorine atom.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium can oxidize the prop-2-yn-1-yloxy group.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can reduce the triple bond.
Major Products:
Nucleophilic Substitution: Formation of azido derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Applications De Recherche Scientifique
1-Chloro-2-(prop-2-yn-1-yloxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of bioactive molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-(prop-2-yn-1-yloxy)benzene depends on its specific application. In general, its reactivity is influenced by the presence of the chlorine atom and the prop-2-yn-1-yloxy group. The chlorine atom can participate in nucleophilic substitution reactions, while the prop-2-yn-1-yloxy group can undergo oxidation or reduction. These reactions can lead to the formation of various bioactive compounds that interact with molecular targets and pathways in biological systems.
Comparaison Avec Des Composés Similaires
1-Chloro-2-(prop-2-yn-1-yloxy)benzene can be compared with other similar compounds, such as:
1-Chloro-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with different substitution pattern, leading to different reactivity and applications.
4-Bromo-2-chloro-1-(prop-2-yn-1-yloxy)benzene: Contains an additional bromine atom, which can further influence its chemical properties and reactivity.
1-Nitro-4-(prop-2-yn-1-yloxy)benzene:
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and potential for various applications in research and industry.
Propriétés
IUPAC Name |
1-chloro-2-prop-2-ynoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJYMVHZHGCWOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333984 | |
| Record name | 1-chloro-2-(prop-2-yn-1-yloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17061-92-6 | |
| Record name | 1-chloro-2-(prop-2-yn-1-yloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



